molecular formula C5H8N4O B582586 2-Hydrazinyl-5-methoxypyrazine CAS No. 1374652-04-6

2-Hydrazinyl-5-methoxypyrazine

Cat. No. B582586
CAS RN: 1374652-04-6
M. Wt: 140.146
InChI Key: QMWUPSOHLQWUGX-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methoxypyrazine is a chemical compound with the molecular formula C6H9N3O . It is also known by other names such as 2-hydrazinyl-5-methoxypyridine and (5-methoxypyridin-2-yl)hydrazine .


Synthesis Analysis

The synthesis of 2-Hydrazinyl-5-methoxypyrazine or similar compounds often involves chemical methods or certain microorganisms . A two-step synthesis of an intermediate for a drug-candidate, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, has been developed and optimized according to the strategic priorities of the program .


Molecular Structure Analysis

The InChI representation of 2-Hydrazinyl-5-methoxypyrazine is InChI=1S/C6H9N3O/c1-10-5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9) . The Canonical SMILES representation is COC1=CN=C(C=C1)NN .


Physical And Chemical Properties Analysis

The molecular weight of 2-Hydrazinyl-5-methoxypyrazine is 139.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 139.074561919 g/mol .

Scientific Research Applications

Corrosion Inhibition

2-Hydrazinyl-5-methoxypyrazine derivatives have been explored for their corrosion inhibition properties, particularly for steel in acidic chloride solutions. A study found that hydrazino-methoxy-triazine derivatives, including those with methoxy and hydrazino groups, provided significant corrosion protection. The presence of methoxy groups was crucial for the formation of protective films on steel surfaces, offering up to 95% protection at low concentrations. This suggests the compound's potential as an efficient organic corrosion inhibitor due to its electrostatic interactions and ability to form protective films on metal surfaces El‐Faham et al., 2016.

Influence on Wine Aroma

In the context of viticulture and enology, methoxypyrazines, including 2-Hydrazinyl-5-methoxypyrazine, are noteworthy for their impact on wine aroma. Methoxypyrazines contribute to the green or herbaceous aromas in certain grape varieties such as Cabernet Sauvignon and Sauvignon Blanc. Their presence in grapes, musts, and wines is significant for the sensory characteristics they impart, with variations influenced by viticultural practices, light exposure, grape maturation, and vinification processes. This area of research emphasizes the importance of methoxypyrazines in determining the aroma profile of wines, highlighting the need for analytical methods to quantify these compounds and understand their formation and degradation Sidhu et al., 2015.

Analytical Techniques for Detection

Advancements in analytical chemistry have led to the development of sensitive and high-throughput methods for detecting methoxypyrazines in wines. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been refined for this purpose. These methods allow for the accurate quantitation of methoxypyrazines at trace levels, essential for understanding their influence on wine aroma and for making informed decisions in winemaking. The specificity and sensitivity of these techniques are crucial for detecting methoxypyrazines below their sensory thresholds, thereby providing insights into the factors that affect their concentrations in wine Hjelmeland et al., 2016.

properties

IUPAC Name

(5-methoxypyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-5-3-7-4(9-6)2-8-5/h2-3H,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWUPSOHLQWUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856544
Record name 2-Hydrazinyl-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-5-methoxypyrazine

CAS RN

1374652-04-6
Record name 2-Hydrazinyl-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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